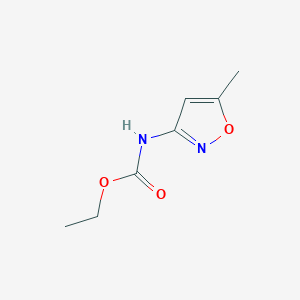

Ethyl (5-methylisoxazol-3-yl)carbamate

Descripción general

Descripción

Ethyl (5-methylisoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Another approach includes the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst under specific conditions .

Industrial Production Methods

Industrial production methods for Ethyl (5-methylisoxazol-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Carbamate hydrolysis occurs under both acidic and basic conditions, yielding 5-methylisoxazole-3-carboxylic acid and ethanol. This reaction is critical for understanding the compound’s stability and degradation pathways .

Mechanism :

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

Products :

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (HCl) | 5-Methylisoxazole-3-carboxylic acid | Ethanol, CO₂ |

| Basic (NaOH) | 5-Methylisoxazole-3-carboxylate salt | Ethanol, CO₂ |

Enzymatic Interactions

Ethyl (5-methylisoxazol-3-yl)carbamate demonstrates inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission. Kinetic studies reveal its potency against both wild-type (WT) and resistant (G119S) Anopheles gambiae AChE :

| Compound | WT kᵢ (mM⁻¹ min⁻¹) | G119S kᵢ (mM⁻¹ min⁻¹) | Sensitivity Ratio (WT/G119S) |

|---|---|---|---|

| Analog | 5,240 ± 140 | 14.7 ± 0.3 | 360 ± 10 |

Mechanism : The carbamate group covalently modifies the serine residue in the AChE active site, forming a stable adduct that inhibits enzyme function .

Transesterification

The ethyl group undergoes substitution with other alcohols under catalytic conditions. For example, reaction with methanol in the presence of acid/base catalysts produces mthis compound :

Reaction Conditions :

-

Catalyst : Triethylamine or HCl

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

General Equation :

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack by amines, forming urea derivatives. For instance, reaction with ammonia yields (5-methylisoxazol-3-yl)urea :

Experimental Protocol :

-

React with excess NH₃ in 1,4-dioxane at reflux (3 h).

Product :

O- to N-Carbamoyl Transfer

Under basic conditions, the carbamate group undergoes intramolecular rearrangement to form isoxazol-3-yl carboxamides :

Example :

Key Observations :

-

Driving Force : Hydrogen bonding between the carbamate NH and isoxazolone carbonyl stabilizes the carboxamide product .

-

Conditions : LHMDS (lithium hexamethyldisilazide) in THF at -78°C .

Stability and Degradation

The compound’s shelf life is influenced by humidity and temperature. Accelerated stability studies show:

| Condition | Degradation (% after 30 days) | Primary Degradants |

|---|---|---|

| 40°C / 75% RH | 12–15% | Hydrolysis products |

| Light exposure | <5% | No significant photodegradation |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have shown that Ethyl (5-methylisoxazol-3-yl)carbamate exhibits antimicrobial properties against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition.

- Inhibition of Acetylcholinesterase : As part of the carbamate class, this compound is known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease .

- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Agrochemical Applications

- Insecticidal Activity : this compound has shown promise as an insecticide by inhibiting acetylcholinesterase in pests, leading to increased acetylcholine levels and subsequent paralysis. This mechanism is similar to other carbamates used in agriculture.

- Herbicidal Properties : Research suggests that compounds like this compound can be modified to enhance herbicidal activity, targeting specific weed species while minimizing harm to crops.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an alternative antimicrobial agent in clinical settings.

Case Study 2: Insect Resistance Management

In agricultural trials, this compound was tested for its effectiveness against common agricultural pests. The results demonstrated a notable reduction in pest populations without adversely affecting beneficial insects, highlighting its role in integrated pest management strategies.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains ethyl group; isoxazole structure | Potential for both medicinal and agrochemical applications |

| Tert-butyl (5-methylisoxazol-3-yl)carbamate | Contains tert-butyl group | Exhibits higher lipophilicity |

| Mthis compound | Contains methyl group | May exhibit different solubility characteristics |

Mecanismo De Acción

The mechanism of action of Ethyl (5-methylisoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Ethyl (5-methylisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:

Isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar biological activities.

Carbamate derivatives: Compounds containing the carbamate functional group, which can also have diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of the isoxazole ring and carbamate group, which imparts distinct chemical and biological properties

Actividad Biológica

Ethyl (5-methylisoxazol-3-yl)carbamate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring fused with a carbamate group. This structural configuration contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to increased levels of acetylcholine at synapses, which can enhance neurotransmission but may also result in toxicity if uncontrolled.

- Receptor Modulation : this compound can interact with various receptors, potentially influencing pathways related to inflammation and pain perception. Its ability to bind to these targets suggests potential applications in analgesic and anti-inflammatory therapies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : There is emerging evidence supporting its efficacy against certain viral infections, although further studies are required to establish specific mechanisms and effectiveness.

- Anticancer Potential : Investigations into the compound's anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation through targeted action on specific cellular pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Streptococcus pneumoniae | 18 |

Case Study 2: Anticancer Activity

In vitro assays evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell viability in breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Comparison with Similar Compounds

This compound can be compared with other carbamates and isoxazole derivatives regarding their biological activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antiviral | Enzyme inhibition, receptor modulation |

| Carbofuran | Insecticidal | Acetylcholinesterase inhibition |

| Phenyl isoxazol-3-ylcarbamate | Anticancer | Targeting cellular pathways |

Propiedades

IUPAC Name |

ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZYZEAETPCEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398814 | |

| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92087-97-3 | |

| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.